Methyl 2-amino-5-fluoro-3-nitrobenzoate
Description
Significance as a Chemical Intermediate and Versatile Research Target
The principal significance of Methyl 2-amino-5-fluoro-3-nitrobenzoate lies in its utility as a chemical intermediate. In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. This compound serves as a crucial starting material in multi-step synthetic pathways aimed at producing complex organic molecules.
Its versatility as a research target is underscored by its appearance in patent literature as a key component in the synthesis of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. nih.govgoogle.comgoogle.com DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, and its inhibition is a validated strategy for the treatment of autoimmune diseases and cancer. The use of this compound in the creation of these potential therapeutic agents highlights its importance in drug discovery and development programs. nih.govgoogle.comgoogle.com
The presence of multiple, distinct functional groups allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the amino group and the aromatic ring itself can undergo various coupling and substitution reactions. This chemical reactivity makes it an attractive starting point for creating libraries of compounds for screening in drug discovery and for the synthesis of specific, high-value chemical targets.
Overview of Key Structural Features and Their Academic Relevance
The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with four different functional groups. This polysubstituted aromatic system is of significant academic interest due to the interplay of electronic and steric effects of the substituents, which dictates the molecule's reactivity and physical properties.
Key Structural Features:
Amino Group (-NH2): An electron-donating group that activates the aromatic ring towards electrophilic substitution. Its presence is also crucial for forming amide bonds or for serving as a nucleophile in various reactions.
Nitro Group (-NO2): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. It is also a key functional group that can be chemically transformed, most commonly into an amino group, providing a route to further functionalization.
Methyl Ester Group (-COOCH3): This group can be hydrolyzed to the corresponding carboxylic acid, which is a common handle for further chemical modifications, such as amide bond formation.
While specific crystallographic or detailed spectroscopic analyses for this compound are not widely available in published academic literature, the structural characteristics can be inferred from related compounds. google.com The combination of electron-donating and electron-withdrawing groups on the same aromatic ring creates a unique electronic environment that is a subject of academic study in physical organic chemistry.
Interactive Data Table: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 328547-11-1 |
| Molecular Formula | C₈H₇FN₂O₄ |
| Molecular Weight | 214.15 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Scope and Objectives of Current and Future Research Endeavors on the Compound
The current research involving this compound is predominantly focused on its application as a synthetic intermediate. The primary objective for researchers utilizing this compound is to leverage its pre-functionalized structure to streamline the synthesis of complex target molecules, thereby saving time and resources in multi-step synthetic sequences.
Current Research Scope:
Medicinal Chemistry: The main driver of interest in this compound is its role in the synthesis of potential drug candidates, such as the aforementioned DHODH inhibitors. nih.govgoogle.comgoogle.com Researchers are likely exploring its use in the creation of other biologically active compounds.
Organic Synthesis Methodology: The compound may be used as a model substrate in the development of new synthetic methods, particularly those involving transformations of polysubstituted aromatic rings.
Future Research Endeavors:
The future research landscape for this compound is intrinsically linked to the broader trends in organic and medicinal chemistry. The growing importance of fluorinated compounds in pharmaceuticals suggests that the demand for versatile fluorinated building blocks will continue to increase. ikprress.orgnih.govsigmaaldrich.comyoutube.com
Future objectives could include:
Expansion of Synthetic Applications: Researchers may explore the use of this intermediate in the synthesis of a wider range of heterocyclic compounds and other complex scaffolds for applications in materials science and agrochemicals. sigmaaldrich.com
Development of Greener Synthetic Routes: The development of more efficient and environmentally benign methods for the synthesis of this compound itself could be a focus of future research.
In-depth Physicochemical Studies: A more detailed academic investigation into the compound's crystal structure, spectroscopic properties, and reactivity profile would provide valuable data for the scientific community and could uncover new potential applications.
Exploration of New Biological Targets: While its use in DHODH inhibitors is noted, future research could involve designing and synthesizing new derivatives based on this scaffold to target other enzymes or receptors implicated in disease.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-fluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJPBJOMJODBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608908 | |
| Record name | Methyl 2-amino-5-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328547-11-1 | |
| Record name | Methyl 2-amino-5-fluoro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-fluoro-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate
The synthesis of asymmetrically substituted benzene (B151609) derivatives like this compound requires careful strategic planning to ensure correct regiochemistry of the functional groups. The electronic properties of the amino, fluoro, and nitro groups, along with the carboxylate, dictate the sequence of reactions.
Multi-Step Synthetic Routes to this compound
Multi-step synthesis is the most common approach, allowing for the sequential introduction of functional groups onto a simpler aromatic core. scribd.comtruman.edutruman.edu This stepwise approach provides control over the placement of each substituent.
Sequential Nitration, Halogenation, and Esterification Approaches
A primary strategy for synthesizing polysubstituted benzoates involves a sequence of electrophilic aromatic substitution and functional group manipulation. scribd.com For the target molecule, a plausible route often begins with a precursor that already contains some of the required substituents.
One common pathway starts with a pre-existing fluorinated benzoic acid derivative, which is then subjected to nitration. For example, a synthesis of a related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, begins with 5-fluoro-2-methylbenzoic acid. This precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C) to introduce the nitro group. The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified to yield the final methyl ester.
Alternatively, a route can commence from a substituted aniline. For instance, a process for creating 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, which undergoes nitration, followed by chlorination of the hydroxyl group, then a fluorination reaction to install the fluorine atom, and finally, oxidation of the methyl group to a carboxylic acid. This acid is then the direct precursor for esterification.
A more direct approach involves the nitration of an existing aminobenzoate. Research has demonstrated the preparation of 2-amino-5-fluoro-3-nitrobenzoate by the direct nitration of a 2-aminobenzoate (B8764639) that already contains a halogen at the 5-position. This highlights the feasibility of introducing the nitro group late in the synthesis, guided by the existing amino and carboxylate groups.
Esterification Methodologies for Substituted Benzoic Acid Precursors
The final step in many synthetic sequences is the esterification of the substituted benzoic acid precursor. The Fischer-Speier esterification is a classic and widely used method, typically involving heating the carboxylic acid in an excess of alcohol (methanol for the methyl ester) with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. truman.edutruman.edu To drive the equilibrium towards the product, water generated during the reaction must often be removed. truman.edugoogle.com
Modern variations have been developed to improve yields and reaction conditions. One such improvement is the use of microwave-assisted organic synthesis (MAOS). In the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000), a sealed-vessel microwave reactor allowed for the reaction to be heated above the solvent's boiling point, significantly accelerating the rate. scribd.com Another green chemistry approach utilizes solid acid catalysts, such as montmorillonite (B579905) K10 clay activated with orthophosphoric acid, which facilitates the esterification of substituted benzoic acids under solvent-free conditions. rsc.org
The table below summarizes various esterification methods applicable to substituted benzoic acid precursors.
| Method | Catalyst | Alcohol/Solvent | Key Features | Reference(s) |
| Fischer-Speier | Conc. H₂SO₄ | Methanol (B129727) (excess) | Reversible; requires heating; water removal improves yield. | truman.edutruman.edu |
| Microwave-Assisted | Conc. H₂SO₄ | Ethanol (B145695) | Rapid heating, reduced reaction times, superheating of solvent. | scribd.com |
| Solid Acid Catalyst | Montmorillonite K10 | Methanol, Benzyl alcohol | Solvent-free conditions, reusable catalyst. | rsc.org |
| Azeotropic Distillation | H₂SO₄ or Toluene Sulfonic Acid | Glycerol / Toluene | Uses an entraining liquid to azeotropically remove water. | google.com |
Oxidative Ring-Opening Routes to 2-Aminobenzoate Derivatives
While less common than building upon a benzene ring, oxidative ring-opening of heterocyclic precursors presents an innovative pathway to 2-aminobenzoate derivatives. A notable example is the oxidative cleavage of the N–N bond in 3-aminoindazoles. rsc.orgrsc.org This reaction provides a variety of 2-aminobenzoates in good yields under mild conditions. The process can be controlled to produce different products; for example, using K₂S₂O₈ as the oxidant allows for subsequent electrophilic bromination, yielding brominated aminobenzoates. rsc.org
Another advanced method involves the electrocatalytic C–C bond cleavage of isatins. acs.org This technique uses isatins as a source for the amino-attached C1 fragment, leading to the formation of various aminobenzoates and aminobenzamides under mild, electrochemical conditions. acs.org These ring-opening strategies offer alternative disconnections in retrosynthetic analysis, providing access to functionalized aromatic amines from different starting materials.
Optimization of Reaction Conditions and Yields in Benzoate Synthesis
Achieving high yields and purity in the synthesis of highly substituted benzoates is critically dependent on the careful control of reaction parameters.
Control of Temperature, Solvents, and Reaction Time
Temperature is a crucial parameter, particularly in exothermic reactions like nitration. During the nitration of benzoic acid derivatives, the temperature is typically kept low (0–5 °C) to prevent over-nitration and to control the regioselectivity, minimizing the formation of unwanted ortho and para isomers. truman.edu
In esterification reactions, temperature control is also vital. In a microwave-assisted synthesis of ethyl-4-fluoro-3-nitro benzoate, the yield was optimized by varying the temperature. The highest yields were achieved between 130–150 °C with an irradiation time of 15 minutes. scribd.com This demonstrates a clear relationship between temperature, reaction time, and product yield.
The choice of solvent plays multiple roles, including dissolving reactants and influencing reaction kinetics. In some enzymatic esterifications, the solvent system, such as a hexane/toluene mixture, is critical for solubilizing the benzoic acid precursor while maintaining enzyme activity. rsc.org In other cases, solvent-free conditions are sought to develop greener processes. rsc.org
The table below illustrates the impact of reaction condition optimization on yield for a microwave-assisted esterification.
Table 1: Optimization of Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid Data adapted from a study on a similar substituted benzoate. scribd.com
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 110 | 15 (3 x 5) | 69 |
| 2 | 120 | 15 (3 x 5) | 75 |
| 3 | 130 | 15 (3 x 5) | 85 |
| 4 | 140 | 15 (3 x 5) | 84 |
| 5 | 150 | 15 (3 x 5) | 83 |
Influence of Catalysts and Reagents (e.g., Thionyl Chloride, Sulfuric Acid, Nitric Acid)
The synthesis of fluoronitrobenzoic acid esters involves a multi-step process where the choice of reagents and catalysts is paramount for achieving high yield and purity. Key reagents such as sulfuric acid, nitric acid, and thionyl chloride play distinct and crucial roles.
Sulfuric Acid (H₂SO₄) and Nitric Acid (HNO₃): The combination of concentrated sulfuric acid and nitric acid is the classic and most common nitrating mixture used for electrophilic aromatic substitution. aiinmr.com In the synthesis of related nitrobenzoates, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com This powerful electrophile is then attacked by the electron-rich aromatic ring. The temperature of the reaction mixture is a critical parameter; maintaining low temperatures (e.g., 0–15°C) is essential to control the reaction rate and prevent the formation of unwanted by-products. orgsyn.org For substrates like 5-fluoro-2-methylbenzoic acid, a precursor to a related compound, the nitration is typically performed at -5 to 0°C using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com In some processes, fuming nitric acid and oleum (B3057394) (sulfuric acid containing dissolved SO₃) are used to enhance the reactivity and drive the reaction towards higher yields, particularly for less reactive substrates. google.com
Thionyl Chloride (SOCl₂): Thionyl chloride is primarily utilized in the esterification step that follows the nitration of the parent benzoic acid. After the nitrobenzoic acid is formed and isolated, it is converted to its methyl ester. chemicalbook.com Reacting the carboxylic acid with methanol in the presence of thionyl chloride is an effective method for this transformation. chemicalbook.comnih.gov The thionyl chloride reacts with methanol to form methyl chlorosulfite, or it can convert the carboxylic acid into a more reactive acyl chloride intermediate in situ, which then readily reacts with methanol to form the final ester product. nih.gov This esterification is often carried out under reflux conditions to ensure the reaction goes to completion. chemicalbook.comnih.gov
The following table summarizes the roles of these key reagents in the synthesis of nitrobenzoate esters.
| Reagent | Role in Synthesis | Typical Conditions |
| Sulfuric Acid (H₂SO₄) | Catalyst for nitration; facilitates the formation of the nitronium ion (NO₂⁺). aiinmr.com | Concentrated (96-100%), often used as the solvent, low temperatures (-5 to 15°C). orgsyn.orgchemicalbook.comgoogle.com |
| Nitric Acid (HNO₃) | Source of the nitro group for electrophilic aromatic substitution. aiinmr.com | Concentrated or fuming, added dropwise to the sulfuric acid/substrate mixture. chemicalbook.comgoogle.com |
| Thionyl Chloride (SOCl₂) | Reagent for esterification of the carboxylic acid to the methyl ester. chemicalbook.comnih.gov | Used with methanol, often at reflux temperatures. chemicalbook.comnih.gov |
Strategies for Minimizing Side Reactions and Impurity Formation
In the synthesis of specifically substituted aromatic compounds like this compound, controlling regioselectivity and minimizing by-product formation are significant challenges.
A primary side reaction during nitration is the formation of undesired regioisomers. google.com The directing effects of the substituents on the benzene ring (amino, fluoro, and carboxyl groups) determine the position of the incoming nitro group. The formation of dinitro derivatives is another common impurity, which can occur if the reaction conditions are too harsh or the reaction time is extended. google.com
Several strategies are employed to enhance purity and yield:
Temperature Control: Maintaining a low temperature during the nitration step is crucial. Higher temperatures can lead to an increase in the formation of isomers and dinitrated products. orgsyn.org
Reagent Choice: The use of specific nitrating agents can improve selectivity. For instance, employing a mixture of fuming nitric acid and oleum has been found to increase the yield and purity of the desired product, yielding a colorless solid with low content of dinitro derivatives. google.com
Purification Techniques: After the reaction, purification is essential. A common method involves pouring the reaction mixture onto ice to precipitate the crude product. orgsyn.orgchemicalbook.com Subsequent washing of the filtered solid with cold solvents, such as ice-cold methanol, can effectively remove certain impurities like the ortho-nitrobenzoic ester. orgsyn.org For higher purity, silica (B1680970) gel chromatography is often the final purification step. chemicalbook.com
The table below outlines common side reactions and the strategies to mitigate them.
| Side Reaction/Impurity | Cause | Minimization Strategy |
| Regioisomer Formation | Competing directing effects of ring substituents. google.com | Strict temperature control; use of optimized nitrating mixtures (e.g., oleum/fuming HNO₃). orgsyn.orggoogle.com |
| Dinitro Derivatives | Harsh reaction conditions (high temperature, excess nitrating agent). google.com | Careful control of temperature and stoichiometry of reagents. orgsyn.orggoogle.com |
| Ortho-nitro By-products | Less favorable, but possible, electrophilic attack at the ortho position. orgsyn.org | Purification by washing the crude product with cold methanol. orgsyn.org |
Functional Group Transformations of this compound Derivatives
The functional groups on the this compound scaffold, particularly the nitro group and the halogen, are amenable to a variety of chemical transformations, allowing for the synthesis of diverse and complex molecules.
Reductions of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals and other fine chemicals. jsynthchem.com
The selective reduction of an aromatic nitro group in the presence of other reducible functional groups (like an ester) is a common requirement. Several methods have been developed to achieve this with high chemoselectivity. One approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal complex. While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reducing power can be enhanced in the presence of catalysts like Ni(PPh₃)₄ in an ethanol solvent, allowing for the efficient conversion of nitroaromatics to their corresponding amines. jsynthchem.com Another method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which can selectively reduce a nitro group. calvin.edu In some biological or enzymatic systems, nitroreductases can catalyze the chemoselective reduction of aromatic nitro groups to hydroxylamino groups, which can then be further transformed. nih.gov
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro groups. google.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com The reaction is typically carried out in a solvent such as ethanol, methanol, or tetrahydrofuran (B95107) at moderate temperatures (e.g., 40-60°C) and pressures. google.com This method is often preferred in industrial settings due to its high efficiency and the fact that the only by-product is water.
The following table summarizes various methods for the reduction of the nitro group.
| Reduction Method | Reagents/Catalyst | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni google.com | High efficiency, clean (water is the by-product), widely used in industry. google.com |
| Borohydride System | NaBH₄ / Ni(PPh₃)₄ jsynthchem.com | Enhanced reducing power of NaBH₄, allows for reduction under milder conditions. jsynthchem.com |
| Borane Complexes | BH₃·THF calvin.edu | A synthetically important method for selective reduction. calvin.edu |
Nucleophilic Substitution Reactions on the Halo-Nitrobenzoate Scaffold
The presence of a fluorine atom on the aromatic ring of this compound opens up possibilities for nucleophilic aromatic substitution (SₙAr) reactions. The reactivity of haloarenes towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, particularly when positioned ortho or para to the halogen. youtube.com In the case of this scaffold, the nitro group is ortho to the fluorine atom, which strongly activates the ring for nucleophilic attack at the carbon bearing the fluorine. This allows the fluorine atom to be displaced by a variety of nucleophiles, such as alkoxides, thiolates, or amines, providing a versatile method for introducing new functional groups onto the aromatic ring. rsc.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing nitro group. youtube.com
Reactivity of Fluoro and Nitro Substituents towards Nucleophiles
The reactivity of the aromatic ring in this compound is significantly influenced by its substituents. The nitro group (-NO2) is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr).
The primary site for nucleophilic attack is the carbon atom bearing the fluorine substituent. The fluorine atom is an effective leaving group in SNAr reactions, particularly when activated by an ortho or para-positioned electron-withdrawing group. In this molecule, the nitro group is positioned ortho to the fluorine atom, providing substantial activation for its displacement by nucleophiles. This is a common reactivity pattern observed in related fluoro-nitroaromatic compounds. beilstein-journals.orgnih.gov
Common nucleophiles that can displace the fluorine atom include:
Oxygen Nucleophiles: Alkoxides and hydroxides can replace the fluorine to form ethers and phenols, respectively.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can react to yield substituted anilines.
Sulfur Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties. nih.govresearchgate.net
While the fluorine is the most common site for substitution, the nitro group itself can undergo chemical transformation, most notably reduction to an amine group. This reaction typically proceeds using reducing agents like iron in acetic acid or catalytic hydrogenation. sciencemadness.orggoogle.com The reduction of the nitro group dramatically alters the electronic properties of the ring, transforming the substituent from strongly electron-withdrawing to electron-donating, which in turn modifies the reactivity of the entire molecule.
Influence of Nucleophile Structure and Reaction Conditions
The success and outcome of nucleophilic substitution reactions on this compound are dependent on the nucleophile's properties and the specific reaction conditions employed.
Nucleophile Structure: The inherent reactivity of a nucleophile, often termed its nucleophilicity, is crucial.
The Alpha-Effect: Nucleophiles containing an atom with a lone pair of electrons adjacent to the nucleophilic center (e.g., hydrazine, hydroxylamine) can exhibit enhanced reactivity not solely predicted by their basicity. frontiersin.org
Steric Hindrance: Bulky nucleophiles may react more slowly or require more forcing conditions compared to smaller nucleophiles due to steric hindrance around the reaction site.
Basicity and Hard/Soft Characteristics: The basicity of the nucleophile plays a role, though it doesn't always correlate directly with nucleophilicity. frontiersin.org The interaction between the nucleophile and the electrophilic carbon center is also governed by hard and soft acid-base (HSAB) principles.
Reaction Conditions:
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free and reactive. researchgate.netnih.gov
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Reactions can be run from room temperature to reflux temperatures of 120 °C or higher, depending on the reactivity of the specific nucleophile and substrate. nih.gov
Base: An auxiliary base, such as Diisopropylethylamine (DIEA) or sodium carbonate, is often required, particularly when the nucleophile is a neutral amine or alcohol, to neutralize the liberated acid (HF) and drive the reaction to completion. nih.gov
The interplay of these factors is summarized in the table below.
| Nucleophile Type | Example | Typical Conditions | Product Type |
| Nitrogen | Primary/Secondary Amines | DMF or Toluene, Heat (e.g., 120 °C), optional base (e.g., Acetic Acid as catalyst) nih.gov | Substituted Diamine |
| Oxygen | Alcohols/Phenols | DMSO, Base (e.g., K₂CO₃), Heat | Aryl Ether |
| Sulfur | Thiols | DMF or DMSO, Base (e.g., K₂CO₃) | Thioether |
Ester Hydrolysis and Transesterification Reactions
The methyl ester functionality of this compound is susceptible to hydrolysis and transesterification.
Ester Hydrolysis: Hydrolysis converts the methyl ester (-COOCH₃) to a carboxylic acid (-COOH). This transformation is typically achieved under basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is a common method, often employing a strong base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as tetrahydrofuran (THF) and water. researchgate.net The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. Care must be taken, as strongly basic conditions can sometimes promote unwanted side reactions. sciencemadness.org
Acid-Catalyzed Hydrolysis: This method uses a strong acid and water, and the reaction is reversible. It is often driven to completion by using a large excess of water.
Transesterification: Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is also catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: The reaction is typically performed by heating the ester in a large excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Base-Catalyzed Transesterification: A strong base, such as the alkoxide corresponding to the desired alcohol, is used as a catalyst. This method is generally faster than the acid-catalyzed route.
Derivatization Strategies for Amine and Ester Functionalities
The amine and ester groups are key handles for the further derivatization of this compound, enabling its use in the synthesis of more complex molecules, such as quinazolinones. nih.govnih.govresearchgate.net
Derivatization of the Amine Group: The primary amino group (-NH₂) is a versatile functional group that readily undergoes several important reactions:
Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form amides. For example, reaction with 2-chloroacetyl chloride in the presence of an appropriate base would yield the corresponding N-chloroacetylated derivative. nih.gov
Cyclization Reactions: The amino group, in concert with the adjacent ester, is crucial for synthesizing heterocyclic systems. A prominent example is the formation of quinazolinones, which often involves an initial acylation of the amine followed by cyclization. nih.govresearchgate.net
Derivatization of the Ester Functionality:
Amidation: The ester can be converted directly to an amide by heating with an amine, although this often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like PyBOP. nih.gov
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The following table summarizes key derivatization strategies for the functional groups on the molecule.
| Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Amine (-NH₂) ** | Acyl Chloride (R-COCl), Base | Amide (-NHCOR) | Acylation nih.gov |
| Amine (-NH₂) | Aldehyde/Ketone | Imine | Condensation |
| Ester (-COOCH₃) | LiOH, then H₃O⁺ | Carboxylic Acid (-COOH) | Hydrolysis researchgate.net |
| Ester (-COOCH₃) | R-NH₂, Heat | Amide (-CONHR) | Amidation |
| Nitro (-NO₂) ** | Fe/AcOH or H₂, Pd/C | Amine (-NH₂) | Reduction sciencemadness.org |
| Fluoro (-F) | R-NH₂, Heat, Base | Substituted Amine (-NHR) | SNAr researchgate.netnih.gov |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 2-amino-5-fluoro-3-nitrobenzoate
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be employed for an unequivocal characterization of the title compound.
The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic region would feature two signals corresponding to the protons at the C4 and C6 positions. Due to the influence of the fluorine atom, these signals would appear as doublets of doublets. The amine (NH₂) protons would likely appear as a broad singlet, and the methyl (CH₃) protons of the ester group would be a sharp singlet, typically further downfield.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon of the ester is expected at the lowest field (160-170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their exact shifts influenced by the attached substituents (amino, fluoro, and nitro groups). The carbon atom bonded to the fluorine (C5) would show a large coupling constant (¹JCF). The methyl ester carbon would be observed at a higher field, typically around 50-55 ppm.
For illustrative purposes, the table below shows expected chemical shift ranges based on analyses of similar compounds like methyl 3-nitrobenzoate and other substituted aromatics. chegg.comchegg.com
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 52 - 55 |
| Aromatic CH (C4-H) | 7.5 - 8.0 | Doublet of Doublets (dd) | ~115-125 (with C-F coupling) |
| Aromatic CH (C6-H) | 8.0 - 8.5 | Doublet of Doublets (dd) | ~125-135 (with C-F coupling) |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | Not Applicable |
| C=O | Not Applicable | Not Applicable | 164 - 168 |
| C-NH₂ | Not Applicable | Not Applicable | 145 - 155 |
| C-NO₂ | Not Applicable | Not Applicable | 135 - 145 |
| C-F | Not Applicable | Not Applicable | 155 - 165 (with large ¹JCF) |
| C-COOCH₃ | Not Applicable | Not Applicable | 110 - 120 |
While 1D NMR provides initial data, 2D NMR experiments are crucial for assigning these resonances definitively. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the C4-H and C6-H protons, confirming their spatial proximity on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). columbia.edu It is invaluable for assigning the signals of protonated carbons. For instance, it would show cross-peaks connecting the C4-H proton signal to the C4 carbon signal, the C6-H proton signal to the C6 carbon signal, and the methyl proton signal to the methyl carbon signal. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). columbia.edu HMBC is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations would include:
The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the methyl carbon (-OCH₃).
The C6-H proton to the carbonyl carbon (C=O), C2, and C4.
The C4-H proton to C2, C6, and C5.
The amine protons (-NH₂) to C1, C2, and C3.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential tool. beilstein-journals.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making this technique highly sensitive. The ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a doublet of doublets due to coupling with the ortho proton (C6-H) and the meta proton (C4-H), confirming the substitution pattern on the aromatic ring. The magnitude of these coupling constants (JHF) provides further structural proof. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. Assignments are typically made with the assistance of computational methods like Density Functional Theory (DFT). scirp.orgijtsrd.com
N-H Vibrations: The amino group (-NH₂) would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600-1640 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.
C=O Vibration: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is expected in the range of 1710-1730 cm⁻¹.
N-O Vibrations: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. researchgate.net
C-F Vibration: The C-F stretching vibration typically appears as a strong band in the 1100-1300 cm⁻¹ region.
The table below summarizes the expected vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1640 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H | Stretch | 2850 - 2980 | Medium-Weak |
| Carbonyl (C=O) | Stretch | 1710 - 1730 | Strong |
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |
| C-F | Stretch | 1100 - 1300 | Strong |
The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen of the ester and the oxygens of the nitro group) allows for the formation of hydrogen bonds.
Intramolecular Hydrogen Bonding: A significant feature would likely be an intramolecular hydrogen bond between one of the N-H protons of the amino group and the oxygen of the adjacent nitro group or the carbonyl oxygen of the ester group. Such an interaction is common in ortho-substituted anilines and can be confirmed by a downfield shift of the involved N-H proton in the ¹H NMR spectrum and a shift in the N-H and C=O/N-O stretching frequencies in the IR spectrum. nih.govresearchgate.net
Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds could also form, linking molecules together. For example, the second N-H proton of the amino group on one molecule could form a hydrogen bond with the carbonyl or nitro oxygen of a neighboring molecule, creating chains or more complex networks in the crystal lattice. nih.gov
X-ray Crystallography and Solid-State Analysis
Polymorphism and Its Implications for Solid-State Properties
A thorough investigation of available scientific literature and crystallographic databases reveals a notable absence of specific research on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, of a compound can exhibit varying physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical aspects in the development of pharmaceutical and chemical products.
While the study of polymorphism is a significant field within solid-state chemistry and pharmaceutical sciences, no dedicated studies detailing the existence, characterization, or implications of polymorphic forms for this compound have been publicly documented. The search for crystallographic data, which would provide the foundational evidence for polymorphism, did not yield any specific entries for this compound.
Consequently, it is not possible to provide detailed research findings, data tables on different polymorphic forms, or a discussion on how such forms might impact the solid-state properties of this compound. Further experimental research, including crystallization studies under various conditions and characterization by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, would be required to identify and characterize any potential polymorphs of this compound.
Without such empirical data, any discussion on the implications of polymorphism for this specific compound would be purely speculative and fall outside the scope of scientifically validated information.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Methyl 2-amino-5-fluoro-3-nitrobenzoate
No specific studies employing quantum chemical calculations on this compound were identified. Such calculations are fundamental to understanding the molecule at an electronic level.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
No published research was found that specifically details the use of Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of this compound.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Simulation
There are no available studies that have utilized Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectra of this compound.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Specific Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analyses for this compound are not available in the reviewed literature. While general principles of MEP and FMO analysis are widely applied in computational chemistry to predict reactivity, specific diagrams and energy level data for this molecule have not been published. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
No literature could be found that reports on the use of molecular dynamics simulations to analyze the conformational landscape of this compound.
Theoretical Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, theoretical predictions of parameters such as NMR and IR spectra based on computational methods are not documented in the available scientific literature for this specific compound.
Computational Elucidation of Reaction Mechanisms (e.g., SN2, SNAc)
There is no available research that provides a computational elucidation of the potential reaction mechanisms, such as SN2 or SNAr (SNAc), involving this compound.
Structure Activity Relationship Sar and Mechanistic Investigations
Systematic Structure-Activity Relationship (SAR) Studies of Methyl 2-amino-5-fluoro-3-nitrobenzoate Analogs
While specific SAR studies on this compound are not extensively documented, the principles of medicinal chemistry and findings from related molecular scaffolds allow for a predictive analysis of how structural modifications would influence its properties. Such studies are crucial in fields like kinase inhibitor development, where substituted aromatic cores are common. nih.govresearchgate.net
The rational design of analogs focuses on altering the substitution pattern of the benzoate (B1203000) ring to modulate electronic and steric properties. The synthesis of such derivatives often begins with appropriately substituted 2-aminobenzoates. researchgate.netkorea.ac.kr A common synthetic strategy involves the nitration at the C3 position, followed by other modifications. researchgate.net For instance, a synthetic route to 3-amino-5-halo-2-iodobenzoates starts with the nitration of a C5-halogenated 2-aminobenzoate (B8764639). researchgate.netkorea.ac.kr
In the context of drug design, particularly for kinase inhibitors, modifications on the phenyl ring are critical. For example, in some quinazoline-based inhibitors, the presence of a fluorine substituent on an associated benzene (B151609) ring is vital for inhibitory activity. mdpi.com The position and nature of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can drastically alter biological activity. In one study on EGFR inhibitors, replacing a nitro group with fluorine decreased inhibitory potency, whereas in another context targeting VEGFR2, the fluorine-containing compound was the most potent. nih.gov This highlights that the effect of a given substituent is highly target-dependent.
The table below outlines potential modifications to the benzoate ring and their rationale based on established principles.
| Modification Rationale | Target Position | Example Substituent | Potential Impact on Activity/Properties | Source |
| Modulate Electronic Properties | C4 or C6 | -Cl, -OCH₃ | Altering electron density of the ring can affect reaction rates and binding interactions. | mdpi.com |
| Improve Lipophilicity/Solubility | C4 or C6 | -CH₃, -CF₃ | Modifying lipophilicity can influence cell permeability and pharmacokinetic properties. | mdpi.com |
| Introduce New H-bonding | C4 or C6 | -OH, -SO₂NH₂ | Adding hydrogen bond donors/acceptors can create new interactions with biological targets. | mdpi.com |
| Steric Bulk Variation | C4 or C6 | -isopropyl, -phenyl | Altering steric hindrance can improve selectivity for a specific target enzyme's binding pocket. | nih.gov |
This interactive table is based on general principles of medicinal chemistry applied to the scaffold of interest.
Key modifications include:
Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. This transformation dramatically increases polarity, which could be beneficial for aqueous solubility or for forming salt bridges with a biological target.
Transesterification: The methyl group can be replaced with longer or more complex alkyl chains (e.g., ethyl, propyl, benzyl). This modification primarily impacts the molecule's lipophilicity. Increasing the alkyl chain length generally increases lipophilicity, which can affect cell membrane permeability and plasma protein binding.
Amide Formation: Replacing the ester linkage (-O-) with an amide linkage (-NH-) introduces a hydrogen bond donor and changes the geometry of the group. Studies on acetylcholine-related compounds have shown that replacing an ester with an amide can reduce biological activity, potentially due to the increased rigidity of the amide bond, which restricts conformational flexibility. nih.gov
The following table summarizes potential alterations to the ester moiety.
| Alteration | Resulting Functional Group | Anticipated Change in Properties | Source |
| Hydrolysis | Carboxylic Acid (-COOH) | Increased polarity, aqueous solubility; potential for ionic interactions. | nih.gov |
| Transesterification | Ethyl Ester (-COOCH₂CH₃) | Increased lipophilicity, potential for altered pharmacokinetics. | nih.gov |
| Aminolysis | Primary Amide (-CONH₂) | Increased H-bonding potential, increased rigidity, reduced flexibility. | nih.gov |
This interactive table illustrates common modifications to the ester group and their expected physicochemical consequences.
The amino and nitro groups are highly reactive and central to the chemical character of this compound. Their derivatization offers a direct route to a wide array of analogs.
Nitro Group Reduction: The most common reaction of the nitro group is its reduction to an amino group, yielding a diamino derivative. This transformation fundamentally changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. In SAR studies of kinase inhibitors, the presence of a nitro group can be beneficial for activity against certain targets, while in others it is detrimental. nih.gov
Amino Group Acylation/Alkylation: The amino group can be readily acylated to form amides or alkylated. This is a common strategy to modulate a compound's properties or to introduce a linker for attachment to other molecular fragments.
Amino Group Diazotization: The primary amino group can be converted into a diazonium salt, which is a versatile intermediate. Through reactions like the Sandmeyer reaction, the amino group can be replaced with a variety of substituents, including halogens (Cl, Br, I), a cyano group, or a hydroxyl group. researchgate.net This provides a powerful method for generating diverse derivatives.
| Position | Reaction Type | Product | Significance | Source |
| Nitro (C3) | Reduction | Amino (-NH₂) | Converts a strong electron-withdrawing group to a strong electron-donating group, drastically altering electronic properties. | nih.gov |
| Amino (C2) | Diazotization (Sandmeyer) | Iodo (-I) | Allows for replacement of the amino group with various other functionalities for further coupling reactions (e.g., Suzuki). | researchgate.netkorea.ac.kr |
| Amino (C2) | Acylation | Acetamido (-NHCOCH₃) | Modulates basicity and introduces a bulkier group, altering steric and electronic profile. |
This interactive table outlines key chemical transformations at the amino and nitro positions.
Detailed Mechanistic Studies of Chemical Reactions Involving this compound
The reactivity of this compound is dominated by the interplay of its functional groups, leading to characteristic reaction mechanisms for nucleophilic substitution and nitro group reduction.
The fluorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the amino group (and meta to the fluorine). However, the most significant activating group for SNAr is the nitro group at C3, which is ortho to the potential C2 leaving group (the amino group, if converted to a diazonium salt) and para to the C5 fluorine.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org
Addition Step (Rate-Limiting): A nucleophile attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitro group is crucial as it stabilizes this negative charge through resonance, lowering the activation energy of this step. masterorganicchemistry.com This initial attack is typically the rate-determining step of the reaction. masterorganicchemistry.com
Elimination Step (Fast): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.
Kinetic studies of similar reactions, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with amines, show that the reaction follows second-order kinetics. mdpi.comresearchgate.net The thermodynamic profile is characterized by a high activation energy and a negative entropy of activation (ΔS‡), which is consistent with two molecules combining to form a more ordered transition state. researchgate.net The reaction rate is influenced by solvent polarity and the nucleophilicity of the attacking species. mdpi.com
The reduction of the nitro group to a primary amine is a fundamental transformation in organic chemistry and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The process involves a total six-electron transfer and proceeds through several intermediates. nih.gov
Two primary mechanistic pathways are generally considered: nih.gov
Direct Route (Hydride Transfer): This pathway involves a series of two-electron reductions. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO). The nitroso group is then further reduced to a hydroxylamino group (R-NHOH), which is finally reduced to the amine (R-NH₂). nih.govresearchgate.net
Radical Mechanism: This pathway involves successive single-electron transfers, producing radical intermediates such as the nitro anion radical. nih.gov
In biological systems or under specific catalytic conditions, these intermediates can sometimes be isolated or participate in side reactions. For instance, under certain conditions, the nitroso and hydroxylamino intermediates can condense to form azoxy, azo, or hydrazo compounds. The presence of the existing amino group on the ring in this compound, being an electron-donating group, may hinder the reduction of the nitro group compared to an unsubstituted nitroarene. nih.gov
Ester Cleavage Mechanisms and Reactivity
The cleavage of the ester group in this compound is a fundamental reaction, typically proceeding through hydrolysis. This process can be catalyzed by either acid or base. The general mechanisms for ester hydrolysis, such as the BAC2 (base-catalyzed bimolecular acyl-oxygen cleavage) and AAC2 (acid-catalyzed bimolecular acyl-oxygen cleavage) pathways, are applicable to this compound.
Under basic conditions, such as treatment with lithium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) leaving group, yielding the corresponding carboxylate salt, which upon acidification, gives 2-amino-5-fluoro-3-nitrobenzoic acid. A similar hydrolysis has been reported for the related compound methyl-2-amino-5-fluorobenzoate, which is converted to 2-amino-5-fluorobenzoic acid using lithium hydroxide in a mixture of tetrahydrofuran (B95107) and water. nih.gov
The reactivity of the ester towards hydrolysis is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups generally enhance the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. beilstein-journals.org Conversely, electron-donating groups decrease the rate of hydrolysis. beilstein-journals.org In the case of this compound, the presence of the strongly electron-withdrawing nitro group is expected to accelerate hydrolysis.
The hydrolysis of nitrazepam, a benzodiazepine (B76468) containing a nitro group, demonstrates that the nitro group can activate adjacent linkages to hydrolysis. nih.gov While the specific kinetics for the hydrolysis of this compound are not extensively documented, the principles of general and specific acid-base catalysis observed in the hydrolysis of similar compounds would apply. nih.gov
The table below outlines the expected reactivity of the ester group in this compound under different hydrolytic conditions, based on general principles of ester hydrolysis.
| Hydrolysis Condition | Catalyst | Expected Mechanism | Key Steps |
| Basic | OH⁻ | BAC2 | 1. Nucleophilic attack by OH⁻ on the carbonyl carbon.2. Formation of a tetrahedral intermediate.3. Elimination of the methoxide leaving group. |
| Acidic | H₃O⁺ | AAC2 | 1. Protonation of the carbonyl oxygen.2. Nucleophilic attack by H₂O on the activated carbonyl carbon.3. Proton transfer and elimination of methanol (B129727). |
Impact of Substituent Effects on Reactivity and Stability
The reactivity and stability of this compound are intricately controlled by the interplay of the electronic and steric effects of its three substituents: the amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups.
The nitro group at the meta-position relative to the fluorine and ortho to the amino group is a potent electron-withdrawing group through both inductive and resonance effects. This significantly reduces the electron density of the aromatic ring, which in turn affects the reactivity of the ester group. The reduced electron density at the carbonyl carbon enhances its electrophilicity, making the ester more reactive towards nucleophilic acyl substitution reactions like hydrolysis. beilstein-journals.org
The amino group , positioned ortho to the ester, is an electron-donating group through resonance but can be electron-withdrawing inductively. Its presence can lead to intramolecular hydrogen bonding with the nitro group or the ester's carbonyl oxygen, which can influence the conformation and reactivity of the molecule. In substituted anilines, ortho substituents can cause steric inhibition of protonation, making them weaker bases. wikipedia.org
The combination of these substituents creates a complex electronic environment. The "ortho effect" is particularly relevant here, where the proximity of the amino and nitro groups to the ester functionality can lead to steric hindrance and intramolecular interactions not observed in their meta or para isomers. wikipedia.org For instance, in ortho-substituted benzoic acids, steric hindrance can force the carboxyl group out of the plane of the benzene ring, inhibiting resonance and increasing acidity. wikipedia.org A similar effect could influence the reactivity of the ester group in the title compound.
The table below summarizes the individual and combined effects of the substituents on the reactivity of this compound.
| Substituent | Position | Electronic Effect (Inductive/Resonance) | Expected Impact on Ester Reactivity | Expected Impact on Ring Reactivity (Electrophilic Substitution) |
| -NO₂ | 3- (ortho to -NH₂, meta to -F) | -I, -R | Increase | Decrease |
| -NH₂ | 2- (ortho to ester, ortho to -NO₂) | -I, +R | Decrease (Resonance), Increase (Inductive) | Increase |
| -F | 5- (para to -NH₂, meta to ester) | -I, +R | Increase | Decrease |
| Combined | - | Predominantly electron-withdrawing | Increased reactivity towards nucleophiles | Decreased reactivity towards electrophiles |
Stereochemical Aspects in Synthetic Transformations
While this compound itself is not chiral, its derivatives can be, and stereochemical control is a crucial aspect of their synthesis. Asymmetric synthesis often utilizes chiral auxiliaries or catalysts to introduce chirality into a molecule.
For instance, the synthesis of chiral α-amino acids and their derivatives is an area of significant research. nih.gov Given that the title compound is a derivative of an amino acid, it can serve as a precursor for the synthesis of more complex, chiral molecules. Methodologies such as diastereoselective and enantioselective reactions are employed to control the stereochemical outcome of such transformations. beilstein-journals.orgnih.gov
Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure compounds. Acylases, for example, can selectively hydrolyze the N-acyl derivatives of L-amino acids, allowing for the separation of enantiomers. harvard.edu This approach could be relevant for the chiral resolution of derivatives of 2-amino-5-fluoro-3-nitrobenzoic acid.
The table below outlines potential stereochemical transformations and considerations for derivatives of this compound.
| Transformation Type | Chiral Control Method | Potential Application to Derivatives |
| Asymmetric Synthesis | Chiral catalysts (e.g., metal complexes), Chiral auxiliaries | Synthesis of enantiomerically pure derivatives for pharmaceutical applications. |
| Diastereoselective Reactions | Substrate control (using a chiral substrate), Reagent control (using a chiral reagent) | Controlled formation of multiple stereocenters in complex target molecules. |
| Kinetic Resolution | Enzymatic resolution (e.g., using lipases or acylases), Chiral chromatography | Separation of racemic mixtures of chiral derivatives. |
Advanced Materials Science and Optoelectronic Applications
Synthesis and Characterization of Nonlinear Optical (NLO) Materials from Benzoate (B1203000) Scaffolds
The inherent characteristics of Methyl 2-amino-5-fluoro-3-nitrobenzoate, which features both an electron-donating amino group and an electron-withdrawing nitro group attached to a π-conjugated benzene (B151609) ring, make it a prime candidate for NLO applications. This donor-acceptor structure is a well-established motif for creating materials with high second-order nonlinear optical activity. The presence of a fluorine atom can further enhance these properties through its electron-withdrawing nature and its influence on crystal packing.
Second Harmonic Generation (SHG) Properties
Organic molecules with significant NLO properties often exhibit a high degree of molecular flexibility and are cost-effective to produce. scirp.org The NLO activity is typically enhanced in structures where an electron-conjugated system is substituted with both an electron donor and an electron acceptor group. scirp.org This arrangement facilitates the movement of π-electrons under an applied electric field, leading to desirable optical nonlinearities. scirp.org
While direct experimental data on the SHG efficiency of this compound is not extensively reported, studies on analogous compounds provide valuable insights. For instance, the related compound Methyl 2-amino-5-bromobenzoate (M2A5B) has been successfully grown as a single crystal and has demonstrated particle size-dependent SHG efficiency. researchgate.netnih.gov The SHG efficiency of M2A5B was found to be greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Another related material, 2-amino-5-nitropyridinium tetrafluoroborate (B81430) (2A5NPFB), exhibits an even more significant SHG efficiency, measuring 35 times that of KDP. researchgate.net
The SHG properties of these related benzoate and nitroaromatic compounds suggest that this compound is also likely to exhibit significant SHG efficiency. The combination of the amino donor, nitro acceptor, and the electron-withdrawing fluorine atom on the benzoate scaffold is anticipated to create a molecule with a large second-order hyperpolarizability (β), a key determinant of SHG activity.
Table 1: Comparative SHG Efficiency of Related NLO Materials
| Compound | Crystal System | Space Group | SHG Efficiency (vs. KDP) |
|---|---|---|---|
| Methyl 2-amino-5-bromobenzoate (M2A5B) | Orthorhombic | Pca2₁ | >1 |
| 2-amino-5-nitropyridinium tetrafluoroborate (2A5NPFB) | Orthorhombic | Fdd2 | 35 |
Photophysical Characterization of Fluorinated Nitroaromatics
The photophysical properties of fluorinated nitroaromatics are of significant interest for various applications, including fluorescent sensing. researchgate.netnih.gov The introduction of fluorine atoms into a nitroaromatic compound can modulate its electronic and photophysical behavior. nih.gov Studies on fluorinated metal-organic frameworks for the detection of phenolic nitroaromatics have shown that the fluorine groups can enhance sensitivity and selectivity. nih.gov
In the context of this compound, the fluorine atom is expected to influence the compound's absorption and emission spectra. The photophysical characterization would involve determining its UV-Vis absorption maximum (λmax), fluorescence emission spectrum, and quantum yield. For related nitroaromatic compounds, the absorption maxima are often found in the UV region. For example, 2A5NPFB has a strong absorption at a λmax of 350 nm and a broad transparency window between 420–1100 nm. researchgate.net Similarly, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) shows no absorption between 318 and 1100 nm. scirp.org
Table 2: Photophysical and Optical Properties of Related Compounds
| Compound | UV-Vis Lower Cutoff (nm) | Optical Band Gap (eV) | Refractive Indices |
|---|---|---|---|
| Methyl 2-amino-5-bromobenzoate (M2A5B) | ~450 | 2.7 | n(x)=1.569, n(y)=1.587, n(z)=1.600 |
| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) | 318 | - | - |
Electro-Mechanical Properties of Crystalline Derivatives
The crystalline form of organic NLO materials is crucial for their application in devices. The electro-mechanical properties of crystals, such as their hardness and thermal stability, determine their processability and durability. Studies on crystalline derivatives of similar benzoate compounds provide an indication of the expected properties for this compound.
For example, single crystals of Methyl 2-amino-5-bromobenzoate have been grown and their mechanical behavior analyzed using Vicker's microhardness testing. researchgate.netnih.gov The thermal stability of this compound was also assessed, with a melting point of 74°C. nih.gov Another related compound, 2-amino-5-nitropyridinium tetrafluoroborate, has a significantly higher melting point of 145°C, indicating greater thermal stability. researchgate.net The mechanical and thermal properties are critical for the fabrication and long-term performance of any device incorporating these materials.
Potential in Optoelectronic Device Fabrication
The promising SHG properties and anticipated favorable electro-mechanical characteristics of this compound position it as a strong candidate for use in optoelectronic devices. nih.gov Materials with high SHG efficiency are essential for applications in frequency conversion, such as in lasers that convert infrared light to visible light. scirp.org
The fabrication of optoelectronic devices requires materials that can be processed into high-quality, stable forms, such as single crystals or poled polymer films. The research into the crystal growth of related benzoate compounds demonstrates the feasibility of obtaining materials suitable for device applications. researchgate.netnih.gov The development of new chromophores and processing techniques aims to produce electro-optic materials with enhanced transparency, and improved chemical and thermal stability. dtic.mil Given its molecular structure, this compound holds the potential to contribute to the development of next-generation optoelectronic and photonic devices.
Industrial and Process Chemistry Research
Development of Scalable and Efficient Synthetic Processes
The scalable synthesis of Methyl 2-amino-5-fluoro-3-nitrobenzoate is a critical aspect of its industrial production. While direct scalable synthesis routes for this specific compound are not extensively detailed in publicly available literature, the synthesis of structurally related compounds provides a strong basis for its potential manufacturing processes. A plausible synthetic pathway would likely involve the nitration of a fluorinated amino-benzoate precursor or the esterification of the corresponding carboxylic acid.
For instance, the industrial preparation of 2-amino-5-fluorobenzoic acid, a key precursor, has been described. One patented method involves the condensation of 4-fluoroaniline (B128567) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to produce N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. This intermediate is then cyclized in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione, which is subsequently oxidized with hydrogen peroxide under alkaline conditions to furnish 2-amino-5-fluorobenzoic acid. google.comnih.gov This method is noted for its use of readily available and inexpensive raw materials, mild reaction conditions, and a simple and safe operational process, making it suitable for industrial-scale production. google.com
Another relevant scalable process is the synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate, a compound with a similar substitution pattern. A patented method describes the conversion of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum (B3057394), followed by esterification with methanol (B129727). google.com This process was developed to achieve higher yields and purity compared to previous methods that used concentrated sulfuric and nitric acids. google.com
Table 1: Comparison of Scalable Synthesis Methods for Related Precursors
| Precursor | Starting Materials | Key Steps | Reported Advantages |
| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline, Chloral hydrate, Hydroxylamine hydrochloride | Condensation, Cyclization, Oxidation | Inexpensive raw materials, mild conditions, simple and safe process. google.com |
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 5-Fluoro-2-methylbenzoic acid, Fuming nitric acid, Oleum, Methanol | Nitration, Esterification | Higher yield and purity, colorless product, low dinitro derivative content. google.com |
Process Optimization for High Purity Production
Achieving high purity is paramount in the production of pharmaceutical intermediates like this compound. Process optimization research focuses on refining reaction conditions and purification methods to minimize impurities.
For the nitration step, a common source of impurity is the formation of regioisomers. In the synthesis of the related compound 5-fluoro-2-methyl-3-nitrobenzoic acid, it was found that using a mixture of fuming nitric acid and oleum, instead of the more conventional concentrated nitric and sulfuric acids, significantly improved the yield and purity. google.com This is attributed to the enhanced nitrating power of the reagent mixture, which can lead to a more selective reaction and a lower content of undesired by-products such as dinitro derivatives. google.com
The optimization of the esterification step is also crucial. For the synthesis of a related compound, methyl 2-fluoro-3-nitrobenzoate, the reaction of 2-fluoro-3-nitrobenzoic acid with methanol is catalyzed by concentrated sulfuric acid at 50 °C for 16 hours. chemicalbook.com The work-up procedure involves washing with a saturated aqueous sodium bicarbonate solution to neutralize the acid and remove acidic impurities. chemicalbook.com
Purification of the final product is a critical step for achieving high purity. Common methods that would be applicable to this compound include:
Crystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and would be determined experimentally to provide good solubility at high temperatures and poor solubility at low temperatures, allowing for efficient recovery of the pure product. For example, in the synthesis of 2-amino-5-fluorobenzoic acid, recrystallization from xylene is used for purification. google.com
Chromatography: For highly pure materials, column chromatography is often employed. In the synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate, silica (B1680970) gel chromatography with a petroleum ether/ethyl acetate (B1210297) solvent system was used to purify the crude product. chemicalbook.com
A patent for the synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate details a continuous flow process where the nitration and esterification steps are performed consecutively without isolation of the intermediate. google.com This approach can improve efficiency and reduce waste. After the reaction, the product is precipitated by cooling, isolated by filtration, and dried under vacuum to yield a high-purity product (99.2%). google.com
Table 2: Process Optimization Strategies for High Purity Production of Related Nitroaromatics
| Process Step | Optimization Strategy | Rationale | Example Compound |
| Nitration | Use of fuming nitric acid and oleum | Increased regioselectivity, higher yield, reduced by-products. google.com | Methyl 5-fluoro-2-methyl-3-nitrobenzoate |
| Esterification | Acid catalysis (e.g., H₂SO₄) followed by neutralization | Efficient conversion and removal of acidic impurities. chemicalbook.com | Methyl 2-fluoro-3-nitrobenzoate |
| Purification | Crystallization or Column Chromatography | Removal of residual impurities to achieve high purity. google.comchemicalbook.com | 2-Amino-5-fluorobenzoic acid, Methyl 5-fluoro-2-methyl-3-nitrobenzoate |
| Process Design | Continuous flow synthesis | Improved efficiency, reduced handling of intermediates. google.com | Methyl 5-fluoro-2-methyl-3-nitrobenzoate |
Analytical Method Development for Quality Control
The development of robust analytical methods is essential for ensuring the quality and consistency of this compound during production. These methods are used to assess the purity of the final product, quantify impurities, and monitor the progress of the reaction.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. A typical HPLC method would involve:
Column: A reverse-phase column (e.g., C18) is commonly used for aromatic compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to separate compounds with a wide range of polarities. nih.gov
Detection: A UV detector is suitable for aromatic nitro compounds due to their strong UV absorbance. scielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile impurities. For non-volatile compounds like amino acids, a derivatization step is often necessary to increase their volatility. mdpi.com For a compound like this compound, GC-MS could be valuable for detecting any residual starting materials or low molecular weight by-products. A study on the analysis of potential genotoxic impurities in Lenalidomide, which involved related nitrobenzoate intermediates, utilized GC-MS with a liquid-liquid extraction sample preparation method. amazonaws.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities. This technique combines the separation power of HPLC with the precise mass analysis of tandem mass spectrometry. For related nitroaromatic compounds, LC-MS methods have been developed to achieve very low detection limits. scielo.br
Table 3: Analytical Techniques for Quality Control of this compound and Related Compounds
| Analytical Technique | Purpose | Key Parameters |
| HPLC-UV | Purity assessment, quantification of major components and impurities. | Reverse-phase column (e.g., C18), gradient elution with aqueous/organic mobile phase, UV detection. nih.govscielo.br |
| GC-MS | Identification and quantification of volatile impurities, analysis after derivatization. | Capillary column (e.g., DB-5MS), derivatization for non-volatile analytes, mass spectrometric detection. mdpi.comamazonaws.com |
| LC-MS/MS | Trace-level impurity analysis, high sensitivity and selectivity. | HPLC separation coupled with tandem mass spectrometry for specific detection. nih.govscielo.br |
| NMR Spectroscopy | Structural elucidation and confirmation of identity. | Analysis of ¹H and ¹³C NMR spectra. |
Implementation of Green Chemistry Principles in Manufacturing
The application of green chemistry principles to the manufacturing of fine chemicals and pharmaceutical intermediates is of growing importance. The goal is to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of nitroaromatic compounds, a key area for green innovation is the nitration reaction itself. The traditional method using a mixture of concentrated nitric acid and sulfuric acid is effective but generates significant acidic waste and can lead to safety concerns. orgchemres.org Research into alternative nitrating agents and catalytic systems is ongoing. Some greener approaches include:
Solid Acid Catalysts: Using solid acid catalysts like metal-modified montmorillonite (B579905) KSF can facilitate the nitration of phenolic compounds with nitric acid. These catalysts can often be recovered and reused, reducing waste. organic-chemistry.org
Ionic Liquids: Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036), have been investigated as both solvents and nitrating agents. They can offer advantages in terms of recyclability and may allow for milder reaction conditions. organic-chemistry.org
Alternative Nitrating Agents: Reagents like ferric nitrate with TEMPO as a catalyst have been used for the regioselective nitration of olefins under mild conditions. organic-chemistry.org While not directly applicable to aromatic nitration in the same way, it demonstrates the search for milder alternatives.
In the context of producing this compound, implementing green chemistry could involve:
Solvent Selection: Replacing hazardous solvents with more environmentally benign alternatives. For example, exploring the use of greener solvents for extraction and purification steps.
Catalysis: Developing catalytic nitration methods that avoid the use of stoichiometric amounts of strong acids.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using more efficient heating methods or by developing reactions that can be run at lower temperatures.
A patent for the preparation of 2-amino-5-fluorobenzoic acid highlights the advantages of mild reaction conditions and a simple, safe process, which are consistent with green chemistry principles. google.com The development of continuous flow processes, as mentioned for a related compound, can also contribute to a greener manufacturing process by improving control, reducing reactor size, and potentially minimizing waste streams. google.com
Table 4: Green Chemistry Approaches for the Synthesis of Nitroaromatic Compounds
| Green Chemistry Principle | Application in Nitroaromatic Synthesis | Potential Benefits |
| Use of Catalysis | Employing solid acid catalysts or metal-based catalysts for nitration. organic-chemistry.org | Reduced acid waste, potential for catalyst recycling. |
| Benign Solvents/Reagents | Utilizing ionic liquids as solvents and/or reagents. organic-chemistry.org | Recyclability, potentially milder reaction conditions. |
| Waste Prevention | Optimizing reactions to improve regioselectivity and yield. google.comorgchemres.org | Less by-product formation, reduced purification needs. |
| Process Intensification | Implementing continuous flow synthesis. google.com | Improved safety, better process control, reduced waste. |
Q & A
Q. What are the optimal conditions for synthesizing Methyl 2-amino-5-fluoro-3-nitrobenzoate to maximize yield and purity?
Q. How can conflicting spectroscopic data (e.g., NMR vs. HPLC) for this compound be resolved during characterization?
Methodological Answer: Cross-validate using multiple analytical techniques :
- ¹H/¹³C NMR to confirm substituent positions and hydrogen environments.
- HPLC-MS to verify molecular weight and detect impurities.
- X-ray crystallography for unambiguous structural elucidation (if crystalline).
Discrepancies may arise from residual solvents (NMR) or column interactions (HPLC). Collaborate via platforms like ResearchGate to benchmark findings against published spectra .
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Q. What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Store under inert atmosphere (argon) at -20°C to minimize hydrolysis of the ester group.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.
- Use amber glass vials to protect the nitro group from photolytic decomposition. Monitor stability via periodic HPLC analysis.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces (EPS) for electrophilic/nucleophilic sites.
- Calculate activation energies for nitro-group displacement by amines or thiols. Validate predictions with kinetic studies (e.g., variable-temperature NMR) to correlate computed barriers with experimental rates.
Q. What strategies overcome steric hindrance during functionalization of the amino group?
Methodological Answer:
- Use bulky protecting groups (e.g., Boc or Fmoc) to direct reactivity.
- Employ microwave-assisted synthesis to enhance reaction efficiency under high steric constraints.
- Screen solvents with high polarity indices (e.g., DMF or DMSO) to improve reagent accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
